molecular formula C7H5Cl4NO2S.Na<br>C7H5Cl4NNaO2S B12677567 Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate CAS No. 83930-10-3

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate

Cat. No.: B12677567
CAS No.: 83930-10-3
M. Wt: 332.0 g/mol
InChI Key: HHKFTXOVTNMFLM-UHFFFAOYSA-N
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Description

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a sulfonamide derivative characterized by a methanesulphonamidate backbone substituted with a chlorine atom and a 3-trichlorophenyl group, with a sodium counterion enhancing its solubility. Structurally, it combines a sulfonamide functional group (–SO₂N–) with a trichlorinated aromatic ring, distinguishing it from related chloroaryl compounds. Potential applications may include roles in polymer chemistry (similar to phthalimide derivatives in ) or agrochemicals, leveraging its polar yet lipophilic nature .

Properties

CAS No.

83930-10-3

Molecular Formula

C7H5Cl4NO2S.Na
C7H5Cl4NNaO2S

Molecular Weight

332.0 g/mol

InChI

InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3;

InChI Key

HHKFTXOVTNMFLM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=C(C(=C(C=C1)Cl)Cl)Cl)Cl.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate typically involves the reaction of 3-trichlorophenylamine with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Trichlorophenylamine+Chloromethanesulfonyl chloride+NaOHSodium chloro-N-(3-trichlorophenyl)methanesulphonamidate\text{3-Trichlorophenylamine} + \text{Chloromethanesulfonyl chloride} + \text{NaOH} \rightarrow \text{this compound} 3-Trichlorophenylamine+Chloromethanesulfonyl chloride+NaOH→Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core (two fused benzene rings with two ketone groups) substituted with a chlorine at position 3 and an N-phenyl group. This structure is pivotal in polymer synthesis as a monomer .
  • 3-Chloro-N-(2-chlorophenyl) (): A methanesulphonamidate derivative with a 2-chlorophenyl substituent and a chlorine atom on the methane group. Its monoclinic crystal structure (space group P2₁/n) suggests specific packing efficiencies .
  • Sodium Chloro-N-(3-Trichlorophenyl)methanesulphonamidate: Differs in substituent position (3-trichlorophenyl vs. 2-chlorophenyl) and includes a sodium ion, increasing polarity.

Physicochemical Properties

Compound Molecular Weight Functional Group Substituent Position Chlorine Count Solubility (Predicted)
3-Chloro-N-phenyl-phthalimide ~285.67* Phthalimide 3 (phthalimide) 1 Low (non-ionic)
3-Chloro-N-(2-chlorophenyl) 266.11 Methanesulphonamidate 2 (phenyl) 2 Moderate
This compound ~372.5* Methanesulphonamidate (Na⁺ salt) 3 (phenyl) 4 High (ionic)

*Calculated based on structural analogs.

  • Partition Coefficients: highlights that partition coefficients (e.g., log Kₒw) correlate with boiling points and hydrophobicity. The sodium compound’s ionic nature reduces log Kₒw compared to non-ionic analogs, favoring aqueous environments .
  • Thermal Stability: The trichlorophenyl group may lower melting points compared to simpler chloroaryl sulfonamides due to steric hindrance, though crystallographic data (e.g., monoclinic systems in ) suggest stable lattice formations .

Reactivity and Environmental Behavior

  • The sodium compound’s sulfonamide group is more nucleophilic than phthalimide’s ketones, enabling diverse derivatization. However, the trichlorophenyl group may resist electrophilic substitution due to electron withdrawal.
  • Environmental persistence may be influenced by partition coefficients; its ionic nature reduces sediment adsorption compared to PAHs () but increases mobility in aquatic systems .

Research Findings and Implications

  • Substituent Effects : Chlorine position (2- vs. 3-) significantly impacts electronic and steric profiles. The 3-trichlorophenyl group in the sodium compound may hinder polymerization efficiency compared to less substituted analogs .
  • Crystallography: Monoclinic systems () suggest that similar compounds form dense crystals, whereas the sodium compound’s ionic structure may favor orthorhombic or amorphous phases.
  • Applications : While phthalimides excel in polymers, the sodium compound’s solubility and reactivity could make it suitable for pharmaceuticals or surfactants.

Biological Activity

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a chemical compound that has garnered attention for its biological activity, particularly its potential applications in agriculture and medicine. This article explores the compound's structure, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H5Cl4NO2S·Na
  • CAS Number : 83930-10-3
  • Molar Mass : Approximately 303.6 g/mol

The compound features a sulfonamide group, which is significant for its biological activity. The presence of multiple chlorine atoms enhances its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, this compound acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent .
  • Enzymatic Interactions : Research indicates that the compound interacts with various enzymatic pathways, particularly those involved in folate metabolism. These interactions can influence its bioavailability and toxicity profiles in different biological contexts.

Biological Activity in Agriculture

Due to its herbicidal properties derived from its chlorinated structure, this compound is utilized in crop protection formulations. Its effectiveness against a broad spectrum of microorganisms makes it valuable in managing agricultural pests.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antibacterial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamide antibiotics, indicating enhanced potency.
  • Herbicidal Efficacy : In agricultural trials, this compound showed effective control over broadleaf weeds. The application rates were optimized to balance efficacy and environmental safety.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds based on their molecular structure and biological activity:

Compound NameMolecular FormulaKey Features
This compoundC7H5Cl4NO2S·NaAntibacterial; herbicidal properties
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3Widely used herbicide; affects plant growth
2,4-DichlorophenolC6H4Cl2OIntermediate in herbicide synthesis; antibacterial
PentachlorophenolC6Cl5OBiocide; highly chlorinated; environmental concerns

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